1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (CAS: 1477644-96-4) is a boronic ester-functionalized pyrazole derivative. This compound features a 3,4-difluorobenzyl group attached to the pyrazole nitrogen and a pinacol boronate group at the 4-position of the heterocyclic ring. Its molecular formula is C₁₈H₂₁B F₂N₂O₂, with a molecular weight of 346.19 g/mol.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQVCOVNKWGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a difluorobenzyl group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 337.22 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1206594-03-7 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the difluorobenzyl group via electrophilic aromatic substitution.
- Incorporation of the dioxaborolane moiety through boronate ester formation.
Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in cellular signaling pathways. It has shown potential as an inhibitor of various enzymes and receptors that play critical roles in cancer progression and other diseases.
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- WDR5 Inhibition : The compound has been investigated for its ability to inhibit WDR5, a protein implicated in the regulation of gene expression associated with cancer. In vitro assays revealed that it could effectively disrupt WDR5 interactions with MLL proteins .
- Cell Viability Assays : In cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited IC50 values in the low micromolar range (e.g., ~10 µM), indicating potent cytotoxic effects .
Antimicrobial Properties
Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary studies have shown activity against various bacterial strains, although further research is required to elucidate its full spectrum of antimicrobial efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the pyrazole scaffold showed promising results in inhibiting tumor growth in xenograft models .
- Another investigation revealed that modifications to the dioxaborolane group enhanced selectivity and potency against specific cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer properties. The incorporation of the pyrazole moiety is believed to enhance biological activity against various cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit certain kinases has been noted, which is crucial in the development of targeted cancer therapies. The presence of the difluorobenzyl group may enhance binding affinity to the active sites of these enzymes.
Material Science Applications
Organic Electronics
The unique electronic properties of compounds with dioxaborolane units make them suitable candidates for organic electronic devices. Research has shown that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boron atom plays a critical role in charge transport and stability within these materials.
Fluorescent Probes
Due to its distinct fluorescence characteristics, this compound can serve as a fluorescent probe in biological imaging. The difluoro substitution enhances photostability and brightness, making it advantageous for tracking cellular processes in real-time.
Synthetic Applications
Cross-Coupling Reactions
The dioxaborolane moiety is known for its utility in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound can act as a boron source for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This application is particularly valuable in pharmaceutical chemistry for the development of new drug candidates.
Functionalization of Aromatic Compounds
The presence of both difluorobenzyl and dioxaborolane groups allows for selective functionalization reactions. This can lead to the synthesis of novel derivatives with tailored properties for specific applications in research and industry.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1: Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines | Potential therapeutic agent |
| Study 2: Organic Electronics | Successfully used in OLEDs with improved efficiency | Development of advanced display technologies |
| Study 3: Cross-Coupling Reactions | High yields achieved in Suzuki-Miyaura reactions | Synthesis of complex pharmaceuticals |
Comparison with Similar Compounds
Key Observations:
- Fluorine Positioning : The 3,4-difluoro substitution in the target compound contrasts with 2,3-difluoro (higher steric hindrance) and 3,5-difluoro (symmetrical electronic effects) analogs .
- Molecular Weight : Compounds with methyl or methoxy substituents (e.g., CymitQuimica’s 4-Fluoro-3-methoxy analog) exhibit higher molecular weights, which may impact pharmacokinetics .
Structure-Activity Relationships (SAR)
- Fluorine Effects: 3,4-Difluoro substitution may optimize π-π stacking in receptor binding compared to mono-fluoro analogs .
- Methoxy/Methyl Groups : Methoxy in CymitQuimica’s compound (CAS 1604036-68-1) improves solubility but reduces metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
